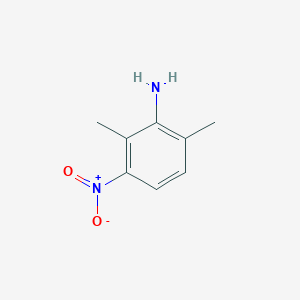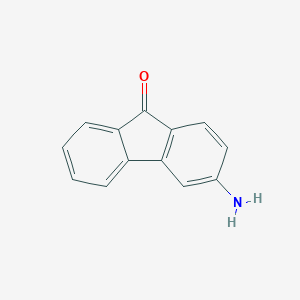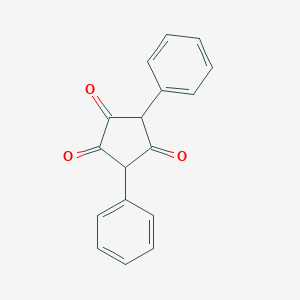
3,5-Diphenylcyclopentane-1,2,4-trione
Vue d'ensemble
Description
“3,5-Diphenylcyclopentane-1,2,4-trione” is a chemical compound with the molecular formula C17H12O3 . It is also known by other names such as “1,3-Diphenylcyclopentane-2,4,5-trione”, “3,5-diphenyl-1,2,4-cyclopentanetrione”, and "1,2,4-Cyclopentanetrione, 3,5-diphenyl-" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Diphenylcyclopentane-1,2,4-trione” include a molecular weight of 264.28 . More research would be needed to find the complete physical and chemical properties of “3,5-Diphenylcyclopentane-1,2,4-trione”.
Applications De Recherche Scientifique
Crystal Structure Analysis
- The crystal structure of related compounds, such as 1,5-diphenylpentane-1,3,5-trione, has been determined, providing insights into the molecular configurations of similar triketones (Cea‐Olivares et al., 1987).
Synthesis and Chemical Reactivity
- The base-catalyzed reaction of 1,5-diphenyl-pentane-1,3,5-trione with aromatic/heteroaromatic 1,2-diones has been studied for synthesizing valuable compounds like 2,5-diaroyl-4-hydroxycyclopent-2-enones (Balachandran et al., 2019).
Formation of Chemosensors
- Derivatives of 1,5-diphenyl-pentane-1,3,5-trione, such as 2,5-diaroyl-4-hydroxycyclopent-2-enones, are used as chemosensors for selective detection of ions like Fe3+ and Cu2+ (Balachandran et al., 2019).
Crystallographic Studies
- Studies on the crystal structures of similar compounds provide insights into the geometric configuration of cyclopentane triones and their derivatives, contributing to the understanding of their chemical behavior (Beddoes et al., 1982).
Synthetic Applications
- Compounds like 3,5-diphenylcyclopentane-1,2,4-trione are used in the synthesis of functionalized cyclopenta[b]furans, demonstrating their utility in organic synthesis (Yavari & Baharfar, 1997).
Polymerization Initiators
- Derivatives of 1,5-diphenylpentane-1,3,5-trione, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, have been applied as initiators for the ring-opening polymerization of cyclic esters (Komarov et al., 2019).
Fluorescent Chemosensors
- Tetrasubstituted cyclopentenone-based compounds are developed for the selective detection of Fe3+ and Cu2+ ions, showcasing the application of 3,5-diphenylcyclopentane-1,2,4-trione derivatives in sensor technology (Balachandran, Deepthi & Suneesh, 2020).
Propriétés
IUPAC Name |
3,5-diphenylcyclopentane-1,2,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-15-13(11-7-3-1-4-8-11)16(19)17(20)14(15)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQNFRSPZUPPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(C(=O)C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285954 | |
| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diphenylcyclopentane-1,2,4-trione | |
CAS RN |
7003-69-2 | |
| Record name | MLS002608524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



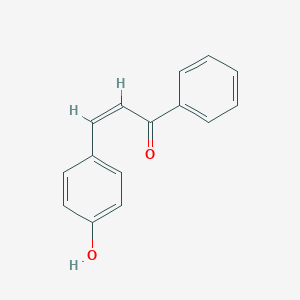
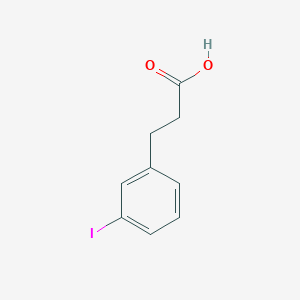
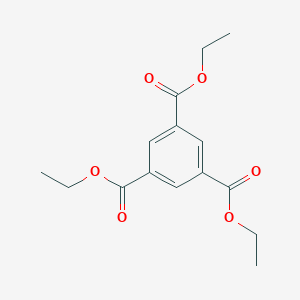
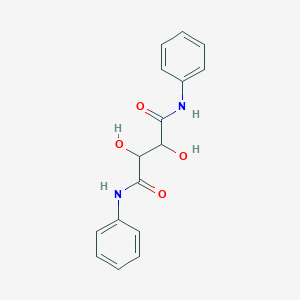
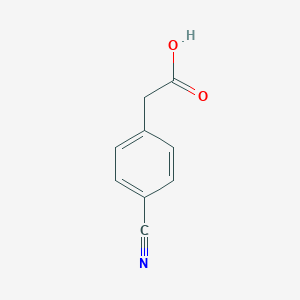
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)

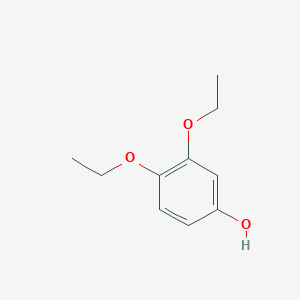
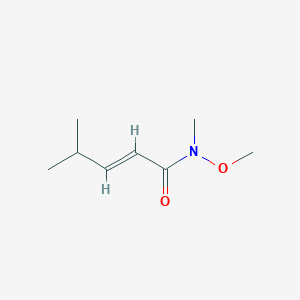
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)

